4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline
CAS No.: 2640878-17-5
Cat. No.: VC11816484
Molecular Formula: C18H19FN6
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640878-17-5 |
|---|---|
| Molecular Formula | C18H19FN6 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline |
| Standard InChI | InChI=1S/C18H19FN6/c1-12-16(19)18(23-13(2)22-12)25-9-7-24(8-10-25)17-14-5-3-4-6-15(14)20-11-21-17/h3-6,11H,7-10H2,1-2H3 |
| Standard InChI Key | XJGYFTCMXZXLNU-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)F |
| Canonical SMILES | CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)F |
Introduction
Synthesis and Preparation
The synthesis of compounds like 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline typically involves multi-step reactions. These may include:
-
Formation of the Quinazoline Core: This often involves condensation reactions between appropriate precursors.
-
Introduction of the Piperazine Moiety: This can be achieved through nucleophilic substitution reactions.
-
Attachment of the Pyrimidine Ring: This step may involve further condensation or coupling reactions.
| Step | Reaction Type | Reagents |
|---|---|---|
| 1. Quinazoline Core Formation | Condensation | Appropriate precursors |
| 2. Piperazine Introduction | Nucleophilic Substitution | Piperazine derivatives |
| 3. Pyrimidine Attachment | Condensation/Coupling | Pyrimidine precursors |
Biological Activity and Potential Applications
Compounds with quinazoline and pyrimidine structures are often explored for their anticancer properties. The presence of a fluorine atom can enhance bioavailability and interaction with biological targets. The piperazine ring can contribute to solubility and pharmacokinetic properties.
| Biological Activity | Potential Application |
|---|---|
| Antiproliferative | Cancer Treatment |
| Anticancer | Oncology Research |
| Enzyme Inhibition | Therapeutic Development |
While specific data on 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline is not available, similar compounds have shown promise in these areas .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume